molecular formula C12H8I2OS B3055438 Benzene, 1,1'-sulfinylbis[4-iodo- CAS No. 647829-43-4

Benzene, 1,1'-sulfinylbis[4-iodo-

Cat. No. B3055438
CAS RN: 647829-43-4
M. Wt: 454.07 g/mol
InChI Key: BVNAGZDWGFKCKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives often involves complex multi-step processes. The synthesis of polysubstituted benzenes, for example, requires careful planning and knowledge of various organic reactions . The synthesis of “Benzene, 1,1’-sulfinylbis[4-iodo-]” could involve similar processes, although specific details would depend on the exact structure and substituents of the compound.


Molecular Structure Analysis

The molecular structure of “Benzene, 1,1’-sulfinylbis[4-iodo-]” can be represented by the formula C12H8I2OS. The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The sulfinylbis and iodo groups are attached to the benzene ring.


Chemical Reactions Analysis

“Benzene, 1,1’-sulfinylbis[4-iodo-]” may participate in various chemical reactions. For instance, research has explored the reactivity of aryl sulfinates with alkenes, alkynes, and α,β-unsaturated carbonyl compounds, leading to the synthesis of vinyl sulfones and β-iodovinyl sulfones.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1,1’-sulfinylbis[4-iodo-]” would depend on its exact structure and substituents. As a derivative of benzene, it would likely share some properties with benzene, such as being a nonpolar molecule .

Scientific Research Applications

Polymer Synthesis and Material Properties

Research has explored the synthesis and characterization of new sulfur monomers, such as sulfinylbis[benzene-4,1-diyl(oxy-2-hydroxypropane-3,1-diylmethacrylate)] (SO.DM), and their polymerization with other compounds like N-vinyl-2-pyrrolidone (NVP). These studies delve into the multi-step synthesis processes, structural confirmation via spectroscopic methods, and the evaluation of properties such as polymerization shrinkage, glass transition temperature, Young’s modulus, hardness, and tensile strength. This line of research is pivotal for understanding the material properties and potential applications of these polymers in various industries (Podkościelna, Bartnicki, & Gawdzik, 2012).

Chemical Reactions and Synthesis

Investigations into the reactivity of aryl sulfinates with alkenes, alkynes, and α,β-unsaturated carbonyl compounds have led to the synthesis of vinyl sulfones and β-iodovinyl sulfones. These studies highlight the use of environmentally benign reagents and conditions, short reaction times, and the one-step nature of these reactions, contributing to the field of green chemistry and offering insights into novel synthetic pathways (Katrun et al., 2010).

Mechanism of Action

The mechanism of action of “Benzene, 1,1’-sulfinylbis[4-iodo-]” would depend on its specific use. For instance, if used as a reagent in a chemical reaction, its mechanism of action would involve its interaction with other reactants to form the desired product .

Safety and Hazards

Safety data sheets for similar compounds suggest that exposure to “Benzene, 1,1’-sulfinylbis[4-iodo-]” could cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-iodo-4-(4-iodophenyl)sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAGZDWGFKCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624930
Record name 1,1'-Sulfinylbis(4-iodobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-iodophenyl) sulfoxide

CAS RN

647829-43-4
Record name 1,1'-Sulfinylbis(4-iodobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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